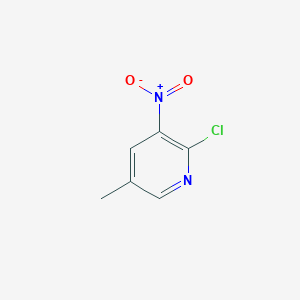

2-Chloro-5-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAJUWOJEFFNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355943 | |

| Record name | 2-Chloro-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-40-8 | |

| Record name | 2-Chloro-5-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Analytical Profile of 2-Chloro-5-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-5-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a chloro group, a methyl group, and a nitro group, imparts a unique reactivity profile, making it a valuable precursor for the development of novel bioactive molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of a wide array of functionalized heterocyclic compounds. Accurate spectroscopic and analytical characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 23056-40-8 | [1][2][3] |

| Molecular Formula | C6H5ClN2O2 | [1][3][4] |

| Molecular Weight | 172.57 g/mol | [1][4] |

| Appearance | Yellow to brown crystalline powder | [4] |

| Melting Point | 45-50 °C | [1] |

| Purity | ≥ 97% | [1] |

Predicted Spectroscopic Data

While experimentally obtained spectra are not publicly available, the expected spectral characteristics can be predicted based on the structure of this compound and data from analogous compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | ~8.0 - 9.0 | d |

| Aromatic CH | ~7.5 - 8.5 | d |

| Methyl (CH3) | ~2.3 - 2.6 | s |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum would display signals corresponding to the carbons of the pyridine ring and the methyl group.

| Predicted Signal | Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~145 - 155 |

| Aromatic C-NO2 | ~140 - 150 |

| Aromatic CH | ~130 - 140 |

| Aromatic C-CH3 | ~125 - 135 |

| Aromatic CH | ~120 - 130 |

| Methyl (CH3) | ~15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (methyl) | 2850 - 3000 |

| C=N and C=C stretch (aromatic) | 1400 - 1600 |

| Asymmetric NO2 stretch | 1510 - 1560 |

| Symmetric NO2 stretch | 1345 - 1385 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electron ionization (EI), would show the molecular ion peak (M+) and characteristic fragmentation patterns.

| Ion | m/z (relative intensity) | Description |

| [M]+ | 172/174 | Molecular ion peak (presence of 35Cl and 37Cl isotopes) |

| [M-NO2]+ | 126/128 | Loss of a nitro group |

| [M-Cl]+ | 137 | Loss of a chlorine atom |

Experimental Protocols

The following sections detail standardized procedures for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR Spectroscopy.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used for chemical shift referencing (0 ppm).

-

-

Instrumentation and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Tune and shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of 13C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

For 1H NMR, integrate the peak areas to determine the relative ratios of different protons.

-

Infrared (IR) Spectroscopy

Workflow for Solid-State IR Spectroscopy (KBr Pellet Method)

References

Technical Guide: Physical Properties of 2-Chloro-5-methyl-3-nitropyridine (CAS Number: 23056-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-methyl-3-nitropyridine, identified by CAS number 23056-40-8. The document is structured to serve as a practical resource for laboratory and research applications. It includes a tabulated summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of a representative experimental workflow and a potential signaling pathway for related compounds. This guide aims to consolidate available data to facilitate further research and development involving this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. Pyridine and its derivatives are common structural motifs in medicinal chemistry and materials science. The presence of a nitro group, a chlorine atom, and a methyl group on the pyridine ring suggests specific reactivity and potential for further chemical modification.

-

IUPAC Name: this compound

-

Synonyms: 2-Chloro-5-nitro-3-picoline

-

Molecular Formula: C₆H₅ClN₂O₂[1]

-

Molecular Weight: 172.57 g/mol [1]

-

Canonical SMILES: Cc1cc(cnc1Cl)--INVALID-LINK--=O[1]

-

InChI Key: LUAJUWOJEFFNFE-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical properties of this compound have been reported in various chemical catalogs and databases. A summary of these properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid, Powder | [1] |

| Appearance | Beige powder | |

| Melting Point | 45-50 °C | [1] |

| Boiling Point | 290.8 °C at 760 mmHg | |

| Density | 1.4 g/cm³ | |

| Solubility | Soluble in Methanol and DMSO. Insoluble in water. |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not extensively published, the following sections detail standardized laboratory protocols for measuring the key properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the compound is placed on a clean, dry surface and finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[2]

-

Apparatus Setup: The melting point apparatus is turned on and a heating rate is set. For an unknown compound, a rapid heating rate (e.g., 10-20 °C/minute) can be used to find an approximate melting range.[3]

-

Measurement: The packed capillary tube is inserted into the sample holder of the apparatus. The sample is observed through the magnifying lens as it is heated.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

-

Refined Measurement: For a more precise measurement, the apparatus is allowed to cool, and a fresh sample is heated at a slower rate (e.g., 1-2 °C/minute) starting from a temperature about 15 °C below the previously observed melting point.[2]

Solubility Determination

This protocol describes a qualitative method for determining the solubility of this compound in various solvents.

Objective: To assess the solubility of the compound in water, organic solvents, and aqueous acidic and basic solutions.

Materials:

-

This compound sample

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, Methanol, Dimethyl sulfoxide (DMSO), 5% aqueous HCl, 5% aqueous NaOH

Procedure:

-

Sample Dispensing: Approximately 25 mg of the compound is placed into separate, labeled test tubes for each solvent to be tested.[4]

-

Solvent Addition: 0.75 mL of the first solvent (e.g., deionized water) is added to the corresponding test tube.[4]

-

Mixing: The test tube is vigorously shaken or vortexed for 60 seconds to facilitate dissolution.[5]

-

Observation: The mixture is visually inspected to determine if the compound has dissolved completely, partially, or not at all. The result is recorded.

-

Repeat for Other Solvents: Steps 2-4 are repeated for each of the other solvents (Methanol, DMSO, 5% HCl, 5% NaOH).

-

Classification: Based on the observations, the compound's solubility is classified. For example, solubility in 5% HCl suggests the presence of a basic functional group, while solubility in 5% NaOH indicates an acidic functional group.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a solid organic compound like this compound.

Representative Signaling Pathway

While no specific signaling pathway has been elucidated for this compound, nitropyridine derivatives are known to exhibit a range of biological activities, often through modulation of intracellular signaling cascades.[6] For illustrative purposes, the diagram below depicts a representative signaling pathway that can be modulated by some pyridine-containing compounds, involving tyrosine kinases and the NF-κB transcription factor.[7] This is a generalized pathway and has not been specifically demonstrated for CAS 23056-40-8.

Conclusion

This technical guide has consolidated the available physical property data for this compound (CAS 23056-40-8). While specific, published experimental protocols for this compound are scarce, standardized methodologies have been provided to enable researchers to verify these properties and conduct further characterization. The provided visualizations offer a framework for experimental planning and a hypothetical context for potential biological activity. Further research into the biological effects and potential mechanisms of action of this compound is warranted to fully understand its utility in drug development and other scientific applications.

References

- 1. 2-氯-5-甲基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. mdpi.com [mdpi.com]

- 7. Role of tyrosine kinase activity in 2,2',2''-tripyridine-induced nitricoxide generation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Chloro-5-methyl-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-methyl-3-nitropyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes detailed experimental protocols for common and reliable methods of solubility measurement, namely the Gravimetric Method and UV-Vis Spectrophotometry. Additionally, this guide presents qualitative solubility information for structurally related compounds to offer valuable insights for solvent selection in research and development. Visual workflows for these experimental protocols are provided to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a substituted pyridine ring, imparts specific physicochemical properties that are critical for its reaction kinetics, purification, and formulation. Solubility is a fundamental parameter that governs the compound's behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is essential for process optimization, formulation development, and ensuring desired bioavailability in drug products.

Solubility Profile of this compound

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative information for related nitropyridine compounds suggests a general trend of solubility. Nitropyridines are generally reported to be insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride. A safety data sheet for the closely related compound, 2-Chloro-5-nitropyridine, indicates solubility in toluene and dimethylformamide (DMF).

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Reference |

| Methanol | Data not available | Data not available | Data not available | - |

| Ethanol | Data not available | Data not available | Data not available | - |

| Acetone | Data not available | Data not available | Data not available | - |

| Ethyl Acetate | Data not available | Data not available | Data not available | - |

| Dichloromethane | Data not available | Data not available | Data not available | - |

| Toluene | Data not available | Data not available | Data not available | - |

| Dimethylformamide (DMF) | Data not available | Data not available | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | - |

Experimental Protocols for Solubility Determination

To empower researchers to generate reliable solubility data, this section provides detailed methodologies for two widely accepted experimental techniques.

Gravimetric Method

This is a classical and highly accurate method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Sealed, inert sample vials (e.g., glass with PTFE-lined caps)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sample vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely seal the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a prolonged period.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the melting point of this compound and under a gentle stream of nitrogen, or by using a vacuum desiccator.

-

Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it again.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial mass of the collection vial.

-

The solubility can then be calculated in various units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for dissolution (mL)) * 100

Solubility (mol/L) = (Mass of dissolved solid (g) / Molecular weight of compound) / Volume of solvent used for dissolution (L)

-

Synthesis of 2-Chloro-5-methyl-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis mechanism for 2-Chloro-5-methyl-3-nitropyridine. Due to the limited direct literature on the synthesis of this specific isomer, this guide outlines a robust three-step synthetic pathway. This route begins with the commercially available or readily synthesized starting material, 2-hydroxy-5-methylpyridine, followed by a regioselective nitration and subsequent chlorination.

The methodologies presented are based on established and analogous reactions reported for similar pyridine derivatives, ensuring a strong theoretical and practical foundation for researchers in drug discovery and fine chemical synthesis. All quantitative data has been consolidated into clear, comparative tables, and the experimental protocols are detailed to facilitate reproducibility.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with 2-hydroxy-5-methylpyridine:

-

Synthesis of the Starting Material: Preparation of 2-hydroxy-5-methylpyridine.

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring to yield 2-hydroxy-5-methyl-3-nitropyridine.

-

Chlorination: Conversion of the hydroxyl group to a chloro group to afford the final product, this compound.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-hydroxy-5-methylpyridine

The starting material, 2-hydroxy-5-methylpyridine, can be synthesized from 3-cyano-6-hydroxypyridine via catalytic hydrogen reduction.[1][2]

Experimental Protocol:

-

To a mixed solvent of n-butanol and water, add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate.

-

Raise the temperature to 50 °C and add an aqueous solution of 98% sulfuric acid dropwise.

-

After stirring for approximately 20 minutes, cool the mixture to room temperature.

-

Add 5% Pd/C catalyst to the mixture.

-

Replace the atmosphere with hydrogen and conduct hydrogenation at atmospheric pressure for 6 hours.

-

Upon completion, filter the catalyst and wash the solution with a 10% aqueous sodium hydroxide solution.

-

Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain a solution of crude 2-hydroxy-5-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 3-cyano-6-hydroxypyridine | [1][2] |

| Catalyst | 5% Pd/C | [1][2] |

| Solvent | n-butanol and water | [1][2] |

| Reagents | Sulfuric acid, Sodium lauryl sulfate | [1][2] |

| Temperature | 50 °C then room temperature | [1][2] |

| Reaction Time | 6 hours | [1][2] |

| Yield | 83% | [1][2] |

Table 1: Quantitative data for the synthesis of 2-hydroxy-5-methylpyridine.

Step 2: Nitration of 2-hydroxy-5-methylpyridine

The nitration of the pyridine ring is a critical step to introduce the nitro group at the 3-position. The following protocol is based on the nitration of a structurally similar compound, 2-hydroxy-3-(trifluoromethyl)pyridine.[3]

Experimental Protocol:

-

Dissolve 2-hydroxy-5-methylpyridine (0.12 mol) in sulfuric acid (160 mL) in a round-bottom flask.

-

Cool the solution to -10°C.

-

Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.

-

After the addition is complete, stir the reaction mixture at 40°C for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydroxy-5-methyl-3-nitropyridine.

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-5-methylpyridine | [3] |

| Reagents | Nitric acid, Sulfuric acid | [3] |

| Temperature | -10°C to 40°C | [3] |

| Reaction Time | 6 hours | [3] |

| Work-up | Extraction with ethyl acetate | [3] |

Table 2: Proposed quantitative data for the nitration of 2-hydroxy-5-methylpyridine.

Step 3: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

The final step involves the conversion of the hydroxyl group to a chloro group to yield the target compound.[4]

Experimental Protocol:

-

In a reaction vessel, place 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol).

-

Add thionyl chloride (15 ml) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 3 hours.

-

After the reaction is complete, evaporate the excess thionyl chloride.

-

Dilute the residue with water.

-

Extract the aqueous solution with dichloromethane.

-

Dry the organic phase and evaporate the solvent to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-5-methyl-3-nitropyridine | [4] |

| Reagent | Thionyl chloride (SOCl₂) | [4] |

| Catalyst | N,N-dimethylformamide (DMF) | [4] |

| Condition | Reflux | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 92% | [4] |

Table 3: Quantitative data for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.

Experimental Workflow

The logical flow of the experimental procedures, from starting material to the final product, is illustrated below.

References

Unveiling the Solid-State Architecture of 2-Chloro-5-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-5-methyl-3-nitropyridine, a key intermediate in the synthesis of various bioactive molecules. Substituted pyridines are significant pharmacophores in medicinal chemistry, and a thorough understanding of their structural properties is crucial for rational drug design and development. This document outlines the precise three-dimensional arrangement of atoms in the crystalline state, details the experimental procedures used for its determination, and presents the key structural data in a clear, tabular format.

Crystallographic and Structural Data

The crystal structure of this compound (C₆H₅ClN₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit.[1] The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds.[1]

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for this compound.

| Parameter | Value |

| Empirical Formula | C₆H₅ClN₂O₂ |

| Formula Weight | 172.57 |

| Temperature | 298 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Orthorhombic |

| Unit cell dimensions | a = 21.435 (6) Åb = 8.151 (2) Åc = 8.494 (2) Å |

| Volume | 1484.0 (7) ų |

| Z | 8 |

| Calculated Density | 1.545 Mg/m³ |

| Absorption Coefficient | 0.46 mm⁻¹ |

| F(000) | 704 |

| Crystal Size | 0.38 × 0.24 × 0.21 mm |

| Theta range for data collection | 2.2 to 26.0° |

| Index ranges | -25≤h≤26, -9≤k≤10, -10≤l≤10 |

| Reflections collected | 7071 |

| Independent reflections | 2134 [R(int) = 0.023] |

| Completeness to theta = 26.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2134 / 1 / 201 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.093 |

| R indices (all data) | R1 = 0.045, wR2 = 0.098 |

| Largest diff. peak and hole | 0.20 and -0.13 e.Å⁻³ |

Data sourced from Acta Crystallographica Section E, 2011, E67, o3134.[1]

Intermolecular Interactions

The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds. The details of these interactions are provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| C9—H9A···O2ⁱ | 0.93 | 2.51 | 3.243 (4) | 136 |

Symmetry codes: (i) x, -1+y, z. Data sourced from Acta Crystallographica Section E, 2011, E67, o3134.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis, crystallization, and structure determination of this compound.

Synthesis of this compound

The title compound was synthesized via the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.[1]

Procedure:

-

A mixture of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml) was prepared.

-

A small amount of dimethylformamide (DMF) was added to the mixture.

-

The reaction mixture was heated at reflux for 3 hours.

-

After cooling, the excess thionyl chloride was removed by evaporation under reduced pressure.

-

The resulting residue was diluted with water.

-

The aqueous solution was extracted with dichloromethane.

-

The combined organic phases were dried over an appropriate drying agent and the solvent was evaporated to yield the final product.

This procedure afforded the title product in a 92% isolated yield.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.[1]

Procedure:

-

The synthesized this compound was dissolved in a 1:1 (v/v) mixture of hexane and methylene chloride.

-

The solution was left undisturbed at room temperature for one week to allow for slow evaporation of the solvent.

-

Well-formed crystals of the title compound were obtained.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Bruker SMART CCD area-detector diffractometer.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². All H atoms were located in difference maps and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystallization of this compound and the logical flow of the crystal structure determination process.

Caption: Synthesis and crystallization workflow.

Caption: Crystal structure determination workflow.

References

An In-depth Technical Guide to the Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorination of 2-hydroxy-5-methyl-3-nitropyridine, a key transformation in the synthesis of various bioactive molecules. This document details established experimental protocols, presents quantitative data for comparative analysis, and offers a visual representation of the experimental workflow.

Introduction

The conversion of 2-hydroxy-5-methyl-3-nitropyridine to its 2-chloro analogue, 2-chloro-5-methyl-3-nitropyridine, is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a chlorine atom at the 2-position of the pyridine ring provides a versatile handle for further functionalization, typically through nucleophilic aromatic substitution reactions. This guide explores different methodologies for this chlorination, focusing on common chlorinating agents and their respective reaction conditions and outcomes.

Comparative Analysis of Chlorination Methods

The chlorination of 2-hydroxypyridines can be achieved using several reagents. Below is a summary of the quantitative data for the chlorination of 2-hydroxy-5-methyl-3-nitropyridine and a closely related substrate, 2-hydroxy-5-nitropyridine, using different chlorinating agents.

Table 1: Quantitative Data for the Chlorination of 2-hydroxy-5-methyl-3-nitropyridine

| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride (SOCl₂) | DMF (catalytic) | Reflux, 3 h | 92 | [1] |

Table 2: Quantitative Data for the Chlorination of the Structurally Similar 2-hydroxy-5-nitropyridine

| Starting Material | Chlorinating Agent(s) | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-hydroxy-5-nitropyridine | POCl₃ and PCl₅ | None | 100-105 °C, 5 h | 95.3 | [2] |

| 2-hydroxy-5-nitropyridine | POCl₃ | None | 140 °C, 2 h | 93 |

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic properties of the starting material and the final product is provided below for easy reference.

Table 3: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 2-hydroxy-5-methyl-3-nitropyridine | C₆H₆N₂O₃ | 154.12 | 250 | |

| This compound | C₆H₅ClN₂O₂ | 172.57 | 45-50 | ¹H NMR available[3] |

Detailed Experimental Protocols

The following are detailed procedures for the chlorination reactions summarized above.

Chlorination of 2-hydroxy-5-methyl-3-nitropyridine with Thionyl Chloride

This protocol is based on the successful synthesis of this compound with a high yield.[1]

Materials:

-

2-hydroxy-5-methyl-3-nitropyridine (0.01 mol)

-

Thionyl chloride (15 ml)

-

N,N-Dimethylformamide (DMF, a small amount)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol), thionyl chloride (15 ml), and a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 3 hours.

-

After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with water.

-

Extract the aqueous solution with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Evaporate the solvent to afford the final product, this compound.

Isolation: The product was obtained in a 92% isolated yield.[1]

Chlorination of 2-hydroxy-5-nitropyridine with Phosphorus Oxychloride and Phosphorus Pentachloride

This protocol describes the chlorination of a structurally similar substrate and can likely be adapted for 2-hydroxy-5-methyl-3-nitropyridine.[2]

Materials:

-

2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol)

-

Phosphorus oxychloride (50 g)

-

Phosphorus pentachloride (25.0 g, 0.12 mol)

-

Dichloromethane

-

Ice water

-

40 wt% aqueous sodium hydroxide solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (25.0 g, 0.12 mol).

-

Stir and heat the reaction mixture at 100-105 °C for 5 hours.

-

Recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 120 grams of ice water with vigorous stirring.

-

Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer three times with 60 grams of dichloromethane each time.

-

Combine the organic phases and wash with 20 grams of saturated brine.

-

Dry the organic phase with 2.0 grams of anhydrous sodium sulfate.

-

Distill off the dichloromethane and dry the product to obtain 2-chloro-5-nitropyridine.

Isolation: The product was obtained with a 95.3% yield and a purity of 99.8% by gas chromatography.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Chemical Reactivity of the Nitro Group in 2-Chloro-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 2-Chloro-5-methyl-3-nitropyridine, a significant intermediate in medicinal chemistry. The document elucidates the electronic effects of the nitro substituent on the pyridine ring and details its primary transformations, with a focus on reduction to the corresponding amine. This guide also explores the potential for the nitro group to participate in nucleophilic aromatic substitution and cycloaddition reactions, supported by data from analogous systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding and practical foundation for the utilization of this versatile molecule in research and drug development.

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its chemical behavior is largely dictated by the interplay of its three substituents: the chloro, methyl, and nitro groups. The nitro group, being a potent electron-withdrawing group, profoundly influences the electronic landscape of the pyridine ring, thereby defining its reactivity. This guide focuses specifically on the chemical transformations of the nitro group, which is a critical aspect for the strategic design and synthesis of novel pharmaceutical agents.

Electronic Influence of the Nitro Group

The nitro group exerts a strong electron-withdrawing effect on the pyridine ring through both resonance and inductive effects. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic attack. The positions ortho and para to the nitro group (C2, C4, and C6) are the most electron-deficient. In this compound, this electronic deficit at the C2 position facilitates the nucleophilic substitution of the chloro group, a common reaction for this substrate. However, the reactivity of the nitro group itself is also of significant interest.

Key Reactions of the Nitro Group

The primary and most synthetically useful reaction of the nitro group in this compound is its reduction to an amino group, yielding 2-chloro-5-methyl-3-aminopyridine. This transformation is pivotal as it converts a strongly deactivating group into a versatile amino group, which can be further functionalized.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a six-electron process that can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction proceeds through the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

-

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon.

-

Introduce hydrogen gas, typically via a balloon or from a pressurized source.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-methyl-3-aminopyridine.

-

The crude product can be purified by recrystallization or column chromatography.

-

Reduction using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method for converting nitroarenes to anilines. Stannous chloride (SnCl₂) in a polar solvent is another effective reagent for this transformation.

Experimental Protocol: Reduction with Stannous Chloride (SnCl₂)

-

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-chloro-5-methyl-3-aminopyridine.

-

Purify the product as needed.

-

Nucleophilic Aromatic Substitution (SNA)

While the chloro group at the C2 position is highly activated towards nucleophilic substitution, there are instances in related 3-nitropyridine systems where the nitro group itself can act as a leaving group, being displaced by strong nucleophiles. This reaction is less common for non-activated nitro groups but can occur under forcing conditions with potent nucleophiles like alkoxides or thiolates. For this compound, this pathway is likely to be a minor or non-existent route due to the presence of the much better chloro leaving group.

Cycloaddition and Ring Transformation Reactions

In certain highly electron-deficient pyridine systems, the nitro group can facilitate cycloaddition reactions, such as Diels-Alder type reactions, where a portion of the pyridine ring acts as a dienophile. Furthermore, nucleophilic attack on the pyridine ring can lead to ring-opening and subsequent rearrangement or cyclization to form different heterocyclic systems. While these reactions have been reported for other dinitropyridones, there is currently no specific literature evidence for such transformations involving this compound.

Data Presentation

Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | C₆H₅ClN₂O₂ | 172.57 | 45-50 | 8.35 (d, J=2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 2.45 (s, 3H) | 152.1, 145.8, 142.3, 133.7, 131.9, 18.4 |

| 3-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | 142.59 | 86-91 | 7.60 (d, J=2.0 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 3.80 (br s, 2H), 2.20 (s, 3H) | Not available |

Note: Spectroscopic data is based on typical values and may vary depending on the specific experimental conditions.

Mandatory Visualizations

Caption: Stepwise reduction pathway of the nitro group.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The nitro group in this compound is a key functional group that primarily undergoes reduction to the corresponding amine under various conditions, including catalytic hydrogenation and metal-acid systems. This transformation is of high synthetic value, providing access to the versatile 3-amino-2-chloro-5-methylpyridine intermediate. While the strong electron-withdrawing nature of the nitro group activates the pyridine ring to nucleophilic attack, the chloro substituent at the 2-position is the more probable site for nucleophilic aromatic substitution. Other reactivities of the nitro group, such as its direct displacement or participation in cycloaddition reactions, are less likely for this specific substrate based on current literature but remain a possibility for exploration in the synthesis of novel heterocyclic systems. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

2-Chloro-5-methyl-3-nitropyridine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 2-Chloro-5-methyl-3-nitropyridine, a heterocyclic compound often utilized as a pharmaceutical intermediate.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis workflows.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 172.57 g/mol | [1][2][3] |

| CAS Number | 23056-40-8 | [1][2] |

Methodology and Visualization

The data presented in this guide is based on standardized computational and analytical methods widely accepted in the chemical sciences.

-

Molecular Formula (C₆H₅ClN₂O₂) : The formula is derived from the compound's known chemical structure, which consists of a pyridine ring substituted with a chloro group, a methyl group, and a nitro group.

-

Molecular Weight (172.57 g/mol ) : This value is calculated based on the molecular formula using standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).[3]

Experimental protocols for determining basic molecular weight and formula are foundational techniques in chemistry and are not detailed here. Similarly, visual diagrams for signaling pathways or complex experimental workflows are not applicable to the presentation of this compound's core molecular data.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Crystallographic Data

While extensive thermochemical data is limited, some fundamental physical and crystallographic properties of 2-Chloro-5-methyl-3-nitropyridine have been characterized. These are essential for handling, safety, and for the design of thermochemical experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Melting Point | 45-51 °C | [3] |

| Boiling Point | 290.8°C at 760 mmHg | [3] |

| Vapor Pressure | 0.00353 mmHg at 25°C | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pca2₁ | [1] |

| a | 21.435(6) Å | [1] |

| b | 8.151(2) Å | [1] |

| c | 8.494(2) Å | [1] |

| Volume | 1484.0(7) ų | [1] |

| Z | 8 | [1] |

| Temperature | 298 K | [1] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a halogenated organic compound like this compound requires specialized experimental techniques. The following sections detail the standard methodologies for measuring the key energetic parameters.

Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly through the measurement of the standard molar enthalpy of combustion (ΔcHₘ°).

Combustion calorimetry, specifically using a constant-volume bomb calorimeter, is the primary method for determining the enthalpy of combustion.[4] For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of halogenated products.

Experimental Protocol:

-

Sample Preparation: A pellet of the sample (approximately 0.5-1.0 g) is pressed and accurately weighed.

-

Bomb Preparation:

-

A small amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb to ensure that the halogen products are converted to a single, well-defined aqueous halide solution (e.g., HCl).

-

The sample pellet is placed in a crucible (typically platinum or silica).

-

A fuse wire (e.g., platinum or iron) is connected to the electrodes, either in contact with the pellet or with a cotton thread tied to it to ensure ignition.

-

-

Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[4]

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The calorimeter is then placed in an isothermal jacket.

-

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis:

-

The bomb is depressurized, and the gaseous and liquid contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid and hydrochloric acid formed.

-

The amount of unburned carbon (soot), if any, is determined.

-

-

Calculation: The heat of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the heat of formation of nitric acid, hydrochloric acid, and the heat of combustion of the fuse wire.

Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, is crucial for determining the gas-phase enthalpy of formation. The Knudsen effusion method is a common technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[5][6]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice of known area. The cell is accurately weighed.

-

Apparatus Setup: The Knudsen cell is placed in a temperature-controlled chamber connected to a high-vacuum system.[5]

-

Effusion Measurement: The chamber is evacuated to a high vacuum. The sample is heated to a constant, known temperature, causing it to effuse through the orifice. The rate of mass loss is measured over a period of time by weighing the cell before and after the experiment, or continuously using a vacuum microbalance.[6]

-

Data Collection: The experiment is repeated at several different temperatures.

-

Calculation:

-

The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the substance.[6]

-

The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, typically by plotting ln(P) versus 1/T. The slope of the line is equal to -ΔsubHₘ°/R.

-

Determination of Heat Capacity (Cₚ)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is important for correcting enthalpies of formation and sublimation to the standard temperature of 298.15 K. Differential Scanning Calorimetry (DSC) is a widely used method for measuring the heat capacity of solids and liquids.[7][8]

Experimental Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., heating at a constant rate of 10-20 K/min) to obtain a baseline heat flow signal.[7]

-

Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and run under the same conditions as the baseline.

-

Sample Measurement: The sample of this compound is accurately weighed into the sample pan and subjected to the same temperature program.

-

Calculation: The heat capacity of the sample (Cₚ,sample) is calculated at a given temperature by comparing the heat flow signals from the baseline, standard, and sample runs using the following equation: Cₚ,sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (m_standard / m_sample) * Cₚ,standard where DSC is the heat flow signal and m is the mass.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard gas-phase enthalpy of formation for this compound.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

This guide outlines the established and rigorous experimental methodologies required for the full thermochemical characterization of this compound. While specific experimental values for key thermochemical properties are not currently available in the literature, the detailed protocols for combustion calorimetry, Knudsen effusion, and differential scanning calorimetry provide a clear roadmap for researchers aiming to obtain this critical data. Such information is invaluable for process safety assessments, reaction optimization, and for the computational modeling of related compounds in the field of drug discovery and materials science.

References

- 1. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 23056-40-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. biopchem.education [biopchem.education]

- 5. scranton.edu [scranton.edu]

- 6. pragolab.cz [pragolab.cz]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. mse.ucr.edu [mse.ucr.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Chloro-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-3-nitropyridine is a versatile and highly reactive intermediate used in the synthesis of a wide array of substituted pyridines. The presence of a strongly electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, significantly activates the chlorine atom at the 2-position for nucleophilic displacement. This heightened reactivity makes it an ideal substrate for various transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methodologies provide access to a diverse range of 2-substituted-5-methyl-3-nitropyridines, which are valuable precursors in medicinal chemistry and materials science.

Synthesis of this compound

The starting material, this compound, can be efficiently synthesized from 2-hydroxy-5-methyl-3-nitropyridine.

Protocol 1: Chlorination of 2-hydroxy-5-methyl-3-nitropyridine[1]

This protocol describes the conversion of 2-hydroxy-5-methyl-3-nitropyridine to this compound using thionyl chloride.

Materials:

-

2-hydroxy-5-methyl-3-nitropyridine

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol).

-

Add thionyl chloride (15 ml) and a catalytic amount of DMF.

-

Heat the mixture at reflux for 3 hours.

-

After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with water.

-

Extract the aqueous solution with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to afford the title product. An isolated yield of 92% has been reported for this procedure.[1]

-

Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a hexane/dichloromethane mixture.[1]

Applications in Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The activated chlorine atom in this compound is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

References

Application Notes: Suzuki Coupling of 2-Chloro-5-methyl-3-nitropyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in many pharmacologically active compounds.[1] 2-Chloro-5-methyl-3-nitropyridine is a valuable heterocyclic building block. The electron-withdrawing nitro group activates the chlorine atom for oxidative addition to the palladium catalyst, while the methyl group can enhance metabolic stability and modulate physicochemical properties in a final drug compound.[3][4] The coupling of this substrate with various boronic acids or esters provides a direct route to a diverse library of 2-aryl-5-methyl-3-nitropyridines, which are precursors to compounds with potential applications in drug discovery.[5]

Principle of the Reaction

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[2][6] The three key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex.[2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, replacing the chloride. The base activates the organoboron compound, facilitating this transfer.[2][7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a diverse array of functionalized molecules with significant applications in medicinal chemistry and materials science. 2-Chloro-5-methyl-3-nitropyridine is a highly activated substrate for SNAr reactions. The potent electron-withdrawing nitro group (-NO₂) at the 3-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, strongly activates the chlorine atom at the 2-position for displacement by a wide range of nucleophiles. This reactivity profile establishes this compound as a valuable building block for the synthesis of substituted pyridines, which are key pharmacophores in numerous therapeutic agents, including kinase inhibitors.

The general mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group, yielding the 2-substituted-5-methyl-3-nitropyridine product.

Data Presentation: Quantitative Analysis of SNAr Reactions

The efficiency of the nucleophilic aromatic substitution on this compound is influenced by the nature of the nucleophile, solvent, temperature, and the presence of a base. The following table summarizes representative quantitative data for SNAr reactions with various nucleophiles. Note: Data for the closely related isomer, 2-chloro-4-methyl-3-nitropyridine, is included to provide a broader scope of potential reactions and yields, as specific data for the 5-methyl isomer is less prevalent in the literature.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Hydrazine | Hydrazine hydrate | Ethanol | Room Temp | 1 | 2-Hydrazinyl-4-methyl-3-nitropyridine | 90 | Analogous reaction |

| Methoxide | Sodium methoxide | Methanol | Reflux | 2 | 2-Methoxy-4-methyl-3-nitropyridine | 85-98 | Analogous reaction[1] |

| Amine (general) | Primary/Secondary Amine | Ethanol | Reflux | 2-4 | 2-Amino-5-methyl-3-nitropyridine derivative | Moderate to high | General protocol |

| Thiol (general) | Thiol | DMF | 50 | 1 | 2-Thio-5-methyl-3-nitropyridine derivative | Good | General protocol[2] |

| Piperidine | Piperidine | N/A | N/A | N/A | 5-Methyl-3-nitro-2-(piperidin-1-yl)pyridine | High | General reactivity |

| Morpholine | Morpholine | N/A | N/A | N/A | 4-(5-Methyl-3-nitropyridin-2-yl)morpholine | High | General reactivity |

Mandatory Visualizations

General SNAr Mechanism

References

Application of 2-Chloro-5-methyl-3-nitropyridine in Kinase Inhibitor Synthesis: A Methodological Overview

Introduction

2-Chloro-5-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds.[1][2] Its specific arrangement of a reactive chloro group, an electron-withdrawing nitro group, and a methyl group makes it a versatile precursor for creating diverse molecular scaffolds. While direct literature detailing the use of this compound in the synthesis of marketed kinase inhibitors is not extensively published, its structural similarity to other highly utilized nitropyridines, such as 2,4-dichloro-5-nitropyridine, suggests its high potential in this area.[3][4] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3][5] This document provides detailed application notes and extrapolated protocols on how this compound can be employed in the synthesis of potent kinase inhibitors, drawing parallels from established synthetic routes of analogous compounds.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

The core of utilizing this compound in synthesis lies in the reactivity of the chlorine atom at the C2 position. The presence of the electron-withdrawing nitro group at the C3 position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, which is a common key step in the assembly of kinase inhibitor scaffolds.

Exemplary Application: Synthesis of an ALK5 Kinase Inhibitor Analog

Activin receptor-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor kinase, playing a crucial role in the TGF-β signaling pathway, which is implicated in cell growth, differentiation, and fibrosis.[3] The following protocol is adapted from the synthesis of related pyridinyl-imidazole ALK5 inhibitors and illustrates a potential synthetic route starting from this compound.[3]

Experimental Protocol: Synthesis of a Substituted Pyridinyl-Amine Intermediate

Step 1: Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a desired aniline derivative (e.g., 2-fluoroaniline, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the N-aryl-5-methyl-3-nitropyridin-2-amine intermediate.

Step 2: Reduction of the Nitro Group

The intermediate from Step 1 (1.0 eq) is dissolved in ethanol. An aqueous solution of sodium dithionite (Na2S2O4) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the diaminopyridine derivative.

Step 3: Cyclization to form the Imidazole Ring

The diaminopyridine derivative (1.0 eq) is reacted with a suitable aldehyde in the presence of an oxidizing agent (e.g., sodium bisulfite) in a solvent such as ethanol with heating. This cyclization reaction forms the final imidazo[4,5-b]pyridine core structure of the kinase inhibitor.

Exemplary Application: Synthesis of a Rho-Kinase (ROCK) Inhibitor Analog

Rho-kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are therapeutic targets for conditions like hypertension and glaucoma.[4] The synthesis of ROCK inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, a versatile method for creating carbon-carbon bonds.

Experimental Protocol: Synthesis of a Pyridinyl-Aryl Intermediate

Step 1: Suzuki-Miyaura Cross-Coupling

A mixture of this compound (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq) is prepared in a solvent system of toluene and water. The reaction mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the 2-aryl-5-methyl-3-nitropyridine derivative. Subsequent reduction of the nitro group and further functionalization would lead to the final ROCK inhibitor.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 172.57 g/mol | [1] |

| Melting Point | 49-51 °C | [2] |

| Appearance | Beige powder | [2] |

Table 2: Biological Activity of Exemplary Kinase Inhibitors (Derived from Analogous Scaffolds)

| Inhibitor Class | Target Kinase | IC₅₀ (nM) |

| Imidazo[4,5-b]pyridine | FLT3 | 6.2 (Kd) |

| Imidazo[4,5-b]pyridine | Aurora-A | 7.5 (Kd) |

| Imidazo[4,5-b]pyridine | Aurora-B | 48 (Kd) |

Note: The IC₅₀ and Kd values are for representative compounds from the cited literature and serve as a reference for the potential potency of inhibitors that could be synthesized using this compound.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of a kinase inhibitor from this compound.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its chemical properties facilitate key bond-forming reactions that are central to the construction of diverse heterocyclic scaffolds known to exhibit potent kinase inhibitory activity. The protocols and strategies outlined in this document, adapted from the synthesis of related compounds, provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile building block in the discovery of new therapeutic agents.

References

Application Notes and Protocols: Reaction of 2-Chloro-5-methyl-3-nitropyridine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 2-chloro-5-methyl-3-nitropyridine and various primary amines. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of substituted aminopyridines, which are key building blocks for numerous pharmacologically active molecules.[1][2][3]

Introduction

The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, activated by the electron-withdrawing nitro group and the nitrogen atom within the ring, readily undergoes substitution at the C2 position, where the chlorine atom serves as a good leaving group. This reaction is highly valued for its efficiency and versatility in creating C-N bonds, which are prevalent in many drug candidates. The resulting 2-amino-5-methyl-3-nitropyridine derivatives are important intermediates in the synthesis of compounds targeting a range of therapeutic areas, including kinase inhibitors for cancer therapy and agents for neurological disorders.[2][4]

Reaction Mechanism and Principles

The SNAr reaction of this compound with a primary amine involves two main steps:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbon atom bonded to the chlorine. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is enhanced by the nitro group. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5]

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

The presence of the electron-withdrawing nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack. The methyl group at the 5-position has a minor electronic effect but can influence the physical properties and subsequent reactivity of the product.

Applications in Drug Discovery

Substituted aminopyridines are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The products derived from the reaction of this compound with primary amines are valuable intermediates for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core, which often serves as a hinge-binding motif.

-

Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous drugs targeting CNS disorders.

-

Antiviral and Antibacterial Agents: Aminopyridine derivatives have shown promise as potent antimicrobial agents.[1]

Experimental Protocols

The following protocols provide generalized and specific procedures for the reaction of this compound with primary amines. Optimization of reaction conditions (solvent, temperature, and base) may be necessary for different amine substrates.

General Protocol for Small-Scale Synthesis

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), add the primary amine (1.0-1.2 eq).

-

Addition of Base: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-